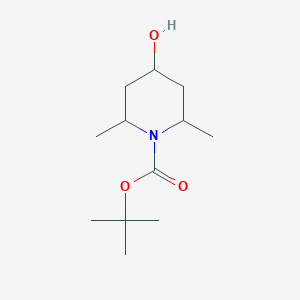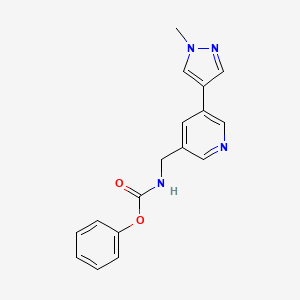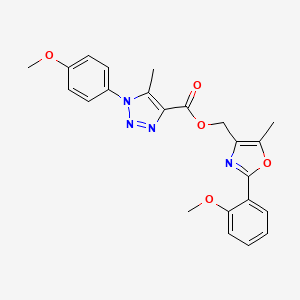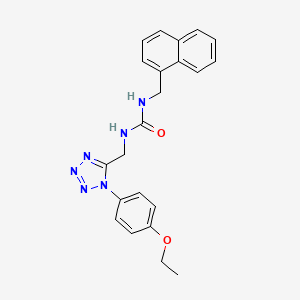
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate, commonly referred to as TB-CFTP, is a synthetic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including as a building block for organic synthesis, as an intermediate for the development of new drugs, and as a tool for studying biological processes. TB-CFTP has been found to have numerous biochemical and physiological effects, and it has been used in a variety of lab experiments.
Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate has been a subject of interest in the synthesis and understanding of molecular structures. A notable study reports the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, detailing the compound's crystallization from a petroleum ether/ethyl acetate mixture and providing insights into bond lengths and angles typical for this class of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
Studies have been conducted on derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were synthesized, characterized, and their structures confirmed by single crystal X-ray diffraction analysis. Notably, their antibacterial and antifungal activities were evaluated against several microorganisms, showing moderate activity (Kulkarni et al., 2016).
Anticorrosive Behaviour
Another interesting application is in the field of corrosion inhibition. Research has been conducted on novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for their anticorrosive properties, particularly for protecting carbon steel in corrosive environments. The study demonstrated that this compound could effectively inhibit corrosion with high efficiency, attributed to its strong and spontaneous adsorption on the metal surface (Praveen et al., 2021).
Chemical Synthesis and Pharmacological Applications
Several studies have focused on the synthesis and characterization of this compound and its derivatives for various pharmacological applications. For instance, one compound exhibited poor antibacterial and moderate anthelmintic activity, highlighting its potential in medicinal chemistry (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl 4-carbonofluoridothioylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANLOMTAMLASY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)


